

Technical Guide: physicochemical Properties & Applications of 2-Azido-4-bromophenol

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Compound of Interest

Compound Name: 2-Azido-4-bromophenol

CAS No.: 58018-51-2

Cat. No.: B1383003

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Executive Summary

2-Azido-4-bromophenol (CAS 58018-51-2) is a bifunctional aryl azide probe used primarily in chemical biology and drug discovery. It functions as a photoaffinity label, capable of forming covalent bonds with target proteins upon UV irradiation. Its structure combines a phenolic handle (for radioiodination or further derivatization) with a photoreactive azide group and a bromine substituent that provides a unique isotopic signature in mass spectrometry.

This guide details its physicochemical profile, synthesis via diazotization, spectroscopic characterization, and safety protocols for handling high-energy azide species.

Chemical Identity & Structural Analysis[1]

Identifier	Details
IUPAC Name	2-Azido-4-bromophenol
CAS Registry Number	58018-51-2
Molecular Formula	C ₆ H ₄ BrN ₃ O
Molecular Weight	214.02 g/mol
SMILES	<chem>Oc1ccc(Br)cc1N=[N+]=[N-]</chem>
Structural Class	Aryl Azide / Halogenated Phenol

3D Conformational Analysis

The molecule adopts a planar geometry typical of polysubstituted benzenes. The azide group () is linear and projects from the ortho position relative to the hydroxyl group.

- **Steric Considerations:** The ortho-azide group may form a weak intramolecular hydrogen bond with the phenolic hydroxyl proton, stabilizing the structure but potentially reducing the acidity (pKa) of the phenol compared to 4-bromophenol.
- **Electronic Effects:** The bromine atom at the para position exerts an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M), while the azide group is weakly electron-withdrawing, influencing the electrophilicity of the ring during photolysis.

Physicochemical Properties[1][5][6][7][8]

The following data consolidates experimental observations and high-confidence predicted values derived from structural analogues (e.g., 2-azidophenol, 4-bromophenol).

Property	Value / Description	Context & Causality
Physical State	Solid (Crystalline)	Typical of halogenated phenols; stabilizes the azide lattice.
Color	Pale yellow to beige	Darkens upon exposure to light due to slow photolysis.
Melting Point	~50–70 °C (Predicted)	Lower than 2-amino-4-bromophenol (135°C) due to loss of intermolecular H-bonding capacity of the amine.
Boiling Point	N/A (Decomposes)	Critical Safety Note: Aryl azides decompose explosively before boiling. Do not distill.
Solubility	Soluble: DCM, DMSO, MeOH, EtOH Insoluble: Water	Lipophilic character dominates due to the Br and aromatic ring.
pKa (Phenol)	~8.0–8.5 (Predicted)	Slightly more acidic than phenol (pKa 10) due to electron-withdrawing Br and N ₃ groups.
UV Absorption		Distinct "shoulder" at ~300 nm corresponds to the transition of the azide, essential for photoactivation.
Stability	Thermally unstable >100°C	Susceptible to Curtius-type rearrangement or nitrene formation upon heating.

Spectroscopic Characterization

Accurate identification relies on detecting the unique azide vibration and the bromine isotopic pattern.

Infrared Spectroscopy (FT-IR)

- Diagnostic Peak: A strong, sharp absorption band at 2100–2150 cm^{-1} (asymmetric stretching vibration of

). This is the definitive fingerprint for the azide group.
- Phenolic O-H: Broad band at 3200–3400 cm^{-1} .
- Aromatic C=C: Peaks at 1480–1600 cm^{-1} .

Nuclear Magnetic Resonance (^1H NMR)

Solvent:

or

- Pattern: Three distinct aromatic signals corresponding to the 1,2,4-substitution pattern.
 - ~6.8 ppm (d): Proton ortho to the hydroxyl group (C6-H).
 - ~7.2 ppm (dd): Proton meta to the hydroxyl (C5-H).
 - ~7.1 ppm (d): Proton ortho to the azide (C3-H).
- Coupling: The presence of Br at C4 simplifies the spectrum to an ABX or AMX system depending on field strength.

Mass Spectrometry (MS)

- Isotopic Signature: The presence of Bromine (

 and

) creates a characteristic 1:1 doublet for the molecular ion

 and

 .

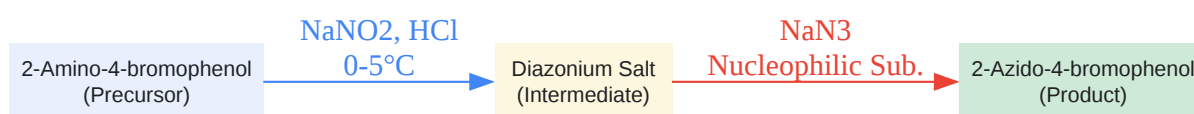
- Fragmentation: Loss of

(M-28) is a common fragmentation pathway in ESI/El sources, generating a reactive nitrene ion.

Synthesis Protocol: Diazotization Route

The standard synthesis converts 2-amino-4-bromophenol to the azide via a diazonium intermediate. This protocol prioritizes safety and yield.

Reaction Scheme



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Figure 1: Synthetic pathway via diazotization of the amino-precursor.[1]

Step-by-Step Methodology

- Solubilization: Dissolve 10 mmol of 2-amino-4-bromophenol (CAS 40925-68-6) in 20 mL of 6M HCl. Cool the solution to 0–4°C in an ice bath. Explanation: Low temperature prevents decomposition of the unstable diazonium salt.
- Diazotization: Dropwise add an aqueous solution of (1.1 eq) while maintaining temperature <5°C. Stir for 20 min. The solution will turn clear/yellow.
- Azidation: In a separate flask, dissolve (1.5 eq) in minimal water. Carefully add the cold diazonium solution to the azide solution with vigorous stirring. Caution: Nitrogen gas () evolution will be rapid and foamy.
- Workup: Extract the product into Ethyl Acetate or DCM. Wash with water and brine. Dry over

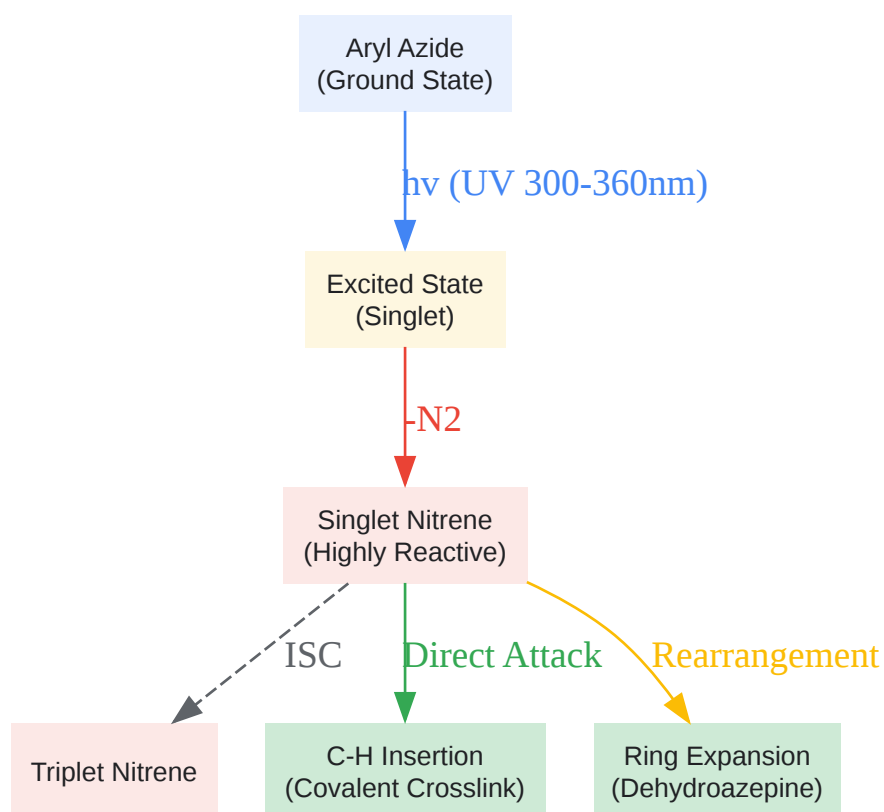
- Purification: Evaporate solvent under reduced pressure at room temperature. Recrystallize from ethanol/water if necessary. Do not heat above 40°C.

Photochemistry & Mechanism of Action[10]

The utility of **2-Azido-4-bromophenol** lies in its ability to generate a highly reactive nitrene species upon UV irradiation (300–360 nm).

Activation Pathway

- Excitation: Absorption of a photon promotes the azide to an excited singlet state.
- Nitrogen Extrusion: Rapid loss of nitrogen gas generates a Singlet Nitrene ($^1\text{N}=\text{C}=\text{O}$).
- Reactivity:
 - Insertion: The singlet nitrene can insert directly into C-H or N-H bonds of a neighboring protein.
 - Ring Expansion: Can rearrange to a dehydroazepine (ketenimine) intermediate, which reacts with nucleophiles (e.g., lysine residues).



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Figure 2: Photochemical activation and crosslinking mechanisms.

Safety & Handling Protocols

Warning: Aryl azides are potentially explosive and toxic.

- **Light Protection:** Store in amber vials wrapped in foil. Ambient light can cause slow degradation.
- **Thermal Control:** NEVER heat neat (pure) azides above 60°C. Use a rotary evaporator water bath set to <35°C.
- **Waste Disposal:** Quench unreacted azide with dilute acid or specific azide-destroying reagents before disposal. Do not allow contact with heavy metals (Pb, Cu) to prevent formation of highly explosive metal azides.

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood to avoid inhaling phenolic dusts.

References

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- ResearchGate. Photochemical Properties of Aryl Azides. Available at: [\[Link\]](#)

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Sources

- 1. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [\[patents.google.com\]](https://patents.google.com)
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